molecular formula C12H11FO3 B8316526 Methyl 6-fluoro-2-hydroxy-3,4-dihydro-1-naphthoate

Methyl 6-fluoro-2-hydroxy-3,4-dihydro-1-naphthoate

Cat. No.: B8316526
M. Wt: 222.21 g/mol
InChI Key: MTWRJMSYQXBMEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-fluoro-2-hydroxy-3,4-dihydro-1-naphthoate is a useful research compound. Its molecular formula is C12H11FO3 and its molecular weight is 222.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H11FO3

Molecular Weight

222.21 g/mol

IUPAC Name

methyl 6-fluoro-2-hydroxy-3,4-dihydronaphthalene-1-carboxylate

InChI

InChI=1S/C12H11FO3/c1-16-12(15)11-9-4-3-8(13)6-7(9)2-5-10(11)14/h3-4,6,14H,2,5H2,1H3

InChI Key

MTWRJMSYQXBMEH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(CCC2=C1C=CC(=C2)F)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

12.66 g (316 mmol) of 60% sodium hydride in oil, 900 ml of toluene and 17.69 ml (210 mmol) of dimethyl carbonate are introduced into a 2 l reactor. The reaction mixture is stirred at reflux for 1 h. A solution of 19 g (115 mmol) of 6-fluoro-3,4-dihydro-1H-naphthalen-2-one in 350 ml of toluene is subsequently added. The reaction mixture is heated at reflux for 24 h. The reaction mixture is subsequently cooled to 0° C. and then acidified by addition of 114 ml of acetic acid. 114 ml of water are added and the separated organic phase is separated by settling and washed with two times 150 ml of water and then with 100 ml of a saturated aqueous sodium chloride solution. The organic phase is subsequently dried over magnesium sulphate and then concentrated under reduced pressure to result in 26.1 g of a product which is used as is in the following stage.
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350 mL
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114 mL
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